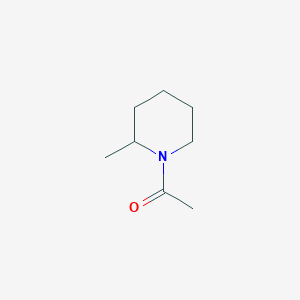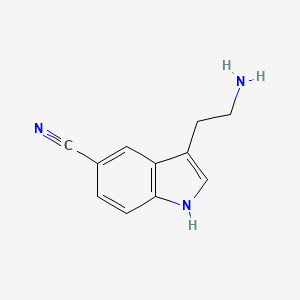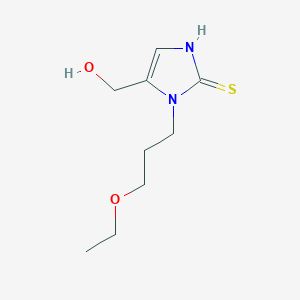
1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione
Overview
Description
1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione, commonly known as EHT, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. EHT has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further investigation.
Mechanism of Action
EHT has been found to act as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, EHT increases the levels of dopamine in the brain, which can lead to improved cognitive function and mood.
Biochemical and Physiological Effects:
EHT has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which can lead to improved cognitive function and mood. EHT has also been found to have antioxidant properties, which can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using EHT in lab experiments is its high potency and selectivity for MAO-B inhibition. However, one limitation is that EHT is a synthetic compound and may not accurately represent the effects of natural compounds found in the body.
Future Directions
There are many potential future directions for research on EHT. One area of interest is the potential use of EHT in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of EHT in the treatment of inflammatory diseases such as arthritis. Further research is needed to fully understand the potential therapeutic applications of EHT and to develop more effective methods for its synthesis and delivery.
Scientific Research Applications
EHT has been found to have a variety of potential therapeutic applications. It has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EHT has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Properties
IUPAC Name |
3-(3-ethoxypropyl)-4-(hydroxymethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-2-13-5-3-4-11-8(7-12)6-10-9(11)14/h6,12H,2-5,7H2,1H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJCRVHWQXHHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=CNC1=S)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651229 | |
| Record name | 1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460317-45-7 | |
| Record name | 1-(3-Ethoxypropyl)-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



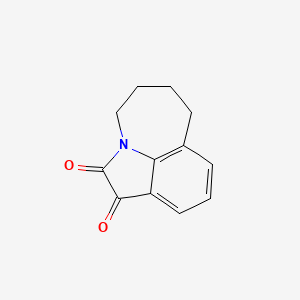

![5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one](/img/structure/B3352251.png)

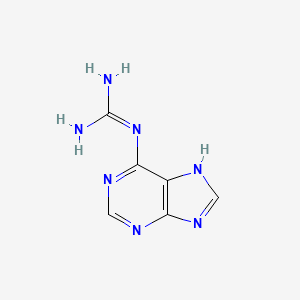





![N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B3352299.png)
